2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide
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Overview
Description
2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxycyclopentyl moiety, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Attachment of the Hydroxycyclopentyl Moiety: The hydroxycyclopentyl group can be attached through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with a hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-((1-hydroxycyclohexyl)methyl)benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-methoxy-N-((1-hydroxycyclopentyl)methyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-ethoxy-N-((1-hydroxycyclopentyl)methyl)aniline: Similar structure but with an aniline core instead of a benzamide core.
Uniqueness
2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in synthetic chemistry and a potential candidate for drug development.
Biological Activity
2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C16H23NO3
- Molecular Weight : 275.37 g/mol
This compound features an ethoxy group, a benzamide moiety, and a cyclopentyl derivative which contribute to its unique biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been tested against breast and colon cancer cell lines with promising results.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways. For instance, its inhibition of phospholipase A2 (PLA2) activity suggests a role in modulating lipid metabolism and inflammatory processes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study published in Journal of Cancer Research, researchers evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
Properties
IUPAC Name |
2-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-13-8-4-3-7-12(13)14(17)16-11-15(18)9-5-6-10-15/h3-4,7-8,18H,2,5-6,9-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFXENHZKHIKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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